2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine
Overview
Description
2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of a chlorine atom and a methyl group on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method involves the reaction of 2-chloro-1-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions to form the benzimidazole ring . The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like iron powder and ammonium chloride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like iron powder, zinc dust, or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-alkoxy-1-methyl-1H-benzo[d]imidazol-5-amine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, such as DNA replication or protein synthesis, resulting in the death of microbial or cancer cells . The compound may also induce oxidative stress by generating reactive oxygen species, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the chlorine and methyl substituents.
2-chloro-1H-benzo[d]imidazole: Lacks the methyl group.
1-methyl-1H-benzo[d]imidazole: Lacks the chlorine atom.
Uniqueness
2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to its unsubstituted or singly substituted analogs .
Properties
IUPAC Name |
2-chloro-1-methylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-3-2-5(10)4-6(7)11-8(12)9/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJPYNTLJOJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272588 | |
Record name | 2-Chloro-1-methyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-74-3 | |
Record name | 2-Chloro-1-methyl-1H-benzimidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203302-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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